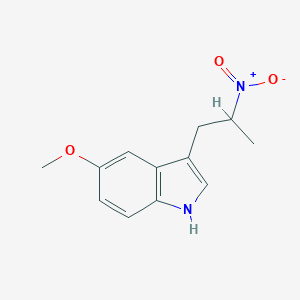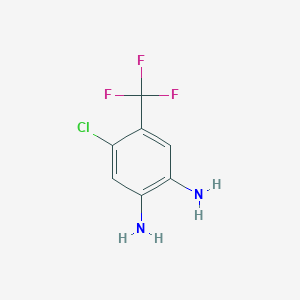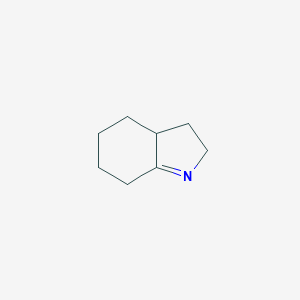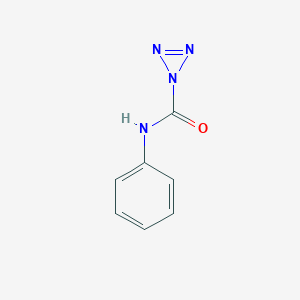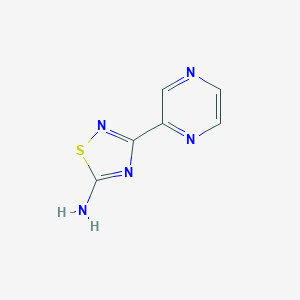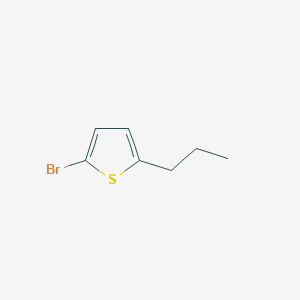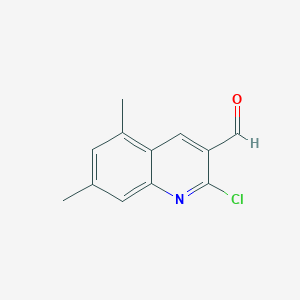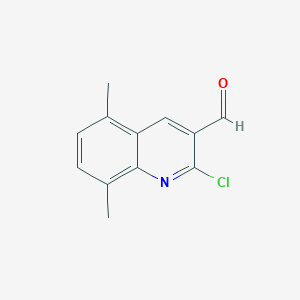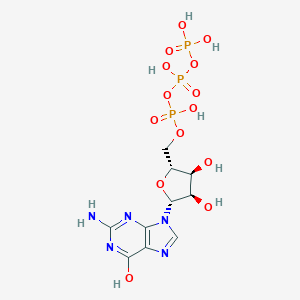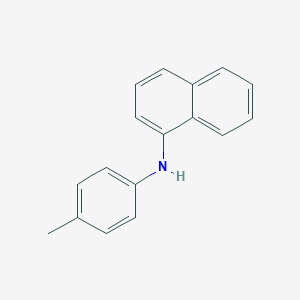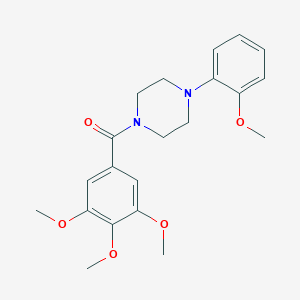
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied extensively for its potential therapeutic applications in scientific research.
Wirkmechanismus
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is believed to exert its effects on the brain by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors and adrenergic receptors. The exact mechanism of action of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not fully understood, but it is thought to modulate neurotransmitter release and affect neuronal activity.
Biochemische Und Physiologische Effekte
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in neuronal activity, and changes in gene expression. 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has also been shown to affect various physiological processes, such as blood pressure, heart rate, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-established pharmacological profile. It is also relatively stable and can be stored for long periods of time. However, 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not without limitations. It has low potency and efficacy compared to other drugs, and its effects can be variable and difficult to replicate.
Zukünftige Richtungen
There are several potential future directions for research on 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as a tool for studying the mechanisms of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone in scientific research.
Synthesemethoden
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone can be synthesized from 3,4,5-trimethoxybenzaldehyde and piperazine through a series of chemical reactions. This process involves the use of reagents such as acetic anhydride, sodium acetate, and hydrochloric acid. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the mechanisms of these receptors and their role in various neurological disorders.
Eigenschaften
CAS-Nummer |
17766-68-6 |
|---|---|
Produktname |
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
Molekularformel |
C21H26N2O5 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-8-6-5-7-16(17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI-Schlüssel |
VZXZRWMCGPZELL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Andere CAS-Nummern |
17766-68-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



